molecular formula C14H13NO2 B1463747 6-(2,4-Dimethylphenyl)picolinic acid CAS No. 1225538-24-8

6-(2,4-Dimethylphenyl)picolinic acid

Cat. No.: B1463747
CAS No.: 1225538-24-8
M. Wt: 227.26 g/mol
InChI Key: DAXMWEXZZVTQDV-UHFFFAOYSA-N
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Description

6-(2,4-Dimethylphenyl)picolinic acid is a chemical compound characterized by a picolinic acid core structure with a 2,4-dimethylphenyl group attached to the 6th position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dimethylphenyl)picolinic acid typically involves the following steps:

  • Bromination: The starting material, 2,4-dimethylbenzene, undergoes bromination to introduce a bromine atom at the desired position.

  • Friedel-Crafts Acylation: The brominated compound is then subjected to Friedel-Crafts acylation using picolinic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 6-(2,4-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as picolinic acid esters or amides.

  • Reduction: Reduction reactions can convert the picolinic acid core to its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the picolinic acid ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Esters, amides, and carboxylic acids.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

6-(2,4-Dimethylphenyl)picolinic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in studies related to enzyme inhibition and protein binding.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

  • Industry: It is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 2,4-Dimethylbenzoic Acid: Similar in structure but lacks the picolinic acid core.

  • 6-(2,4-Dimethylphenyl)nicotinic Acid: Similar picolinic acid derivative with a different substitution pattern.

  • 6-(2,4-Dimethylphenyl)pyridine-2-carboxylic Acid: Another picolinic acid derivative with a different core structure.

Uniqueness: 6-(2,4-Dimethylphenyl)picolinic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This compound's distinct properties make it valuable for various applications in scientific research and industry.

Properties

IUPAC Name

6-(2,4-dimethylphenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-6-7-11(10(2)8-9)12-4-3-5-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXMWEXZZVTQDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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